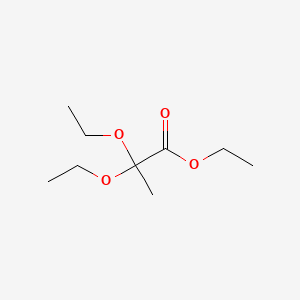

Ethyl 2,2-diethoxypropionate

説明

Significance of Acetal (B89532) Functional Groups in Organic Chemistry

Acetal functional groups are geminal-diether derivatives of aldehydes or ketones. libretexts.org They are formed when a carbonyl group reacts with two equivalents of an alcohol in the presence of an acid catalyst, resulting in the elimination of a water molecule. libretexts.orglibguides.com The formation of acetals is a reversible process; they can be hydrolyzed back to the original aldehyde or ketone and alcohol by treatment with aqueous acid. libretexts.orglibguides.com

The primary importance of acetals in organic synthesis lies in their role as protecting groups for carbonyls. libretexts.orgpearson.com Aldehydes and ketones are reactive towards a wide range of nucleophiles, including strongly basic reagents like Grignard reagents and metal hydrides. libretexts.orglibretexts.org By converting a carbonyl group into an acetal, its reactivity is temporarily masked. libretexts.org Acetals are stable in neutral to strongly basic environments, allowing chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. libguides.comlibretexts.orgfiveable.me Once the desired transformations are complete, the acetal can be easily removed through acid-catalyzed hydrolysis, regenerating the original carbonyl functional group. fiveable.me This protective strategy is crucial in multistep syntheses of complex organic molecules. fiveable.me Cyclic acetals, formed from the reaction of a carbonyl with a diol, are often favored due to their increased thermodynamic stability. fiveable.me

Overview of Alpha-Keto Ester Acetals in Contemporary Chemical Research

Alpha-keto esters are a class of organic compounds that possess both a ketone and an ester functional group separated by a single bond. These compounds are valuable synthetic intermediates due to the reactivity of both functional groups. mdpi.com The corresponding acetals, alpha-keto ester acetals, are formed by the protection of the ketone carbonyl group.

In contemporary chemical research, alpha-keto ester acetals serve as versatile building blocks for the synthesis of more complex molecules. For instance, they can react with nucleophiles to yield various α-difunctionalized products and are useful reagents in the synthesis of heterocyclic compounds. chemicalbook.com Research has explored the use of alpha-keto ester acetals in various catalytic reactions. For example, enantioselective indium(I)-catalyzed annulation reactions of β,γ-unsaturated α-keto esters with alkoxyallenes have been shown to produce cyclic O,O-acetals with high regio- and stereo-selectivities. rsc.org Furthermore, copper(II) triflate has been found to effectively catalyze the reaction of (trimethylsilyloxy)acrylic esters and acetals to form gamma-alkoxy-alpha-keto esters. researchgate.net The development of new chiral catalysts for the asymmetric hydrogenation of α-keto acetals is another active area of research, aiming to produce α-hydroxy acetals with high optical yields. oup.com

Research Trajectory and Scientific Importance of Ethyl 2,2-Diethoxypropionate

This compound, also known as ethyl pyruvate (B1213749) diethyl acetal, is a specific example of an alpha-keto ester acetal. chemicalbook.comnih.gov Its scientific importance stems from its utility as a synthetic intermediate. The presence of the acetal-protected keto group and the ester functionality allows for selective chemical transformations.

One of the primary methods for its preparation is through the acetalization of ethyl pyruvate with an alcohol in the presence of an acid catalyst. chemicalbook.comchemicalbook.com Research has demonstrated its use in various synthetic applications. For example, it can be used as a precursor in the synthesis of heterocyclic compounds. chemicalbook.com It has also been identified as a positive allosteric modulator of sweet taste. chemicalbook.comchemicalbook.com

A notable application of a derivative of this compound is in the synthesis of 5-amido-3-hydroxy-4-pyrones, which are inhibitors of matrix metalloproteinases. In this synthesis, 3-bromo-2,2-diethoxypropionic acid, a related compound, is used as a key intermediate. nih.gov The trajectory of research involving this compound and its derivatives highlights its role as a versatile reagent in the construction of more complex and biologically relevant molecules.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18O4 | nih.gov |

| Molecular Weight | 190.24 g/mol | nih.gov |

| CAS Number | 7476-20-2 | nih.gov |

| IUPAC Name | ethyl 2,2-diethoxypropanoate | nih.gov |

| Boiling Point | 81 °C @ 12 Torr | cas.org |

| Density | 0.981 g/cm³ @ 21 °C | cas.org |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹³C NMR Spectra | Available | nih.gov |

| Mass Spectrometry (GC-MS) | Available | nih.gov |

| Infrared (IR) Spectra | Available | nih.gov |

| Raman Spectra | Available | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2,2-diethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-5-11-8(10)9(4,12-6-2)13-7-3/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAMIFTXHAJQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225742 | |

| Record name | Propionic acid, 2,2-diethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7476-20-2 | |

| Record name | Ethyl 2,2-diethoxypropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7476-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diethoxypropionic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007476202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,2-diethoxypropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,2-diethoxypropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,2-diethoxypropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionic acid, 2,2-diethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIETHOXYPROPIONIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ0F472PLF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 2,2 Diethoxypropionate

Direct Acetalization Routes from Alpha-Keto Esters

The most common and direct method for the synthesis of ethyl 2,2-diethoxypropionate involves the acetalization of α-keto esters, particularly ethyl pyruvate (B1213749). This reaction entails the conversion of the carbonyl group into a diethyl acetal (B89532) in the presence of an alcohol and a catalyst.

Catalytic Acetalization of Ethyl or Methyl Pyruvates

The synthesis of this compound is readily achieved through the acid-catalyzed reaction of ethyl pyruvate with ethanol (B145695) or triethyl orthoformate. When ethanol is used as the reagent, it serves as both the reactant and often as the solvent. The reaction is an equilibrium process, and to drive it towards the formation of the acetal, the water produced as a byproduct must be removed. chemicalbook.com

Alternatively, triethyl orthoformate can be employed as the source of the ethoxy groups. In this case, the reaction with ethyl pyruvate in the presence of an acid catalyst directly yields this compound. This method has the advantage of not producing water, thus simplifying the reaction conditions.

Role of Acid Catalysts (e.g., Hydrochloric Acid, p-Toluenesulfonic Acid, Sulfuric Acid) in Acetal Formation

Acid catalysts are essential for the acetalization of ethyl pyruvate. chemicalbook.com Common catalysts employed for this transformation include strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids like p-toluenesulfonic acid (TsOH). chemicalbook.com The catalyst's role is to protonate the carbonyl oxygen of the ethyl pyruvate, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

The general mechanism for acid-catalyzed acetal formation involves the following steps:

Protonation of the carbonyl oxygen by the acid catalyst.

Nucleophilic attack of an alcohol molecule on the protonated carbonyl carbon to form a hemiacetal.

Protonation of the hydroxyl group of the hemiacetal.

Elimination of a water molecule to form a resonance-stabilized carbocation.

Nucleophilic attack of a second alcohol molecule on the carbocation.

Deprotonation to yield the final acetal product and regenerate the acid catalyst.

The choice of catalyst can influence the reaction rate and yield, with stronger acids generally leading to faster reaction times.

Solvent Effects and Reaction Conditions in Acetalization Processes (e.g., Benzene (B151609) with Dean-Stark Apparatus)

The acetalization of ethyl pyruvate is a reversible reaction. To achieve high yields of this compound, it is crucial to shift the equilibrium towards the product side. This is typically accomplished by removing the water formed during the reaction. A common laboratory technique to achieve this is the use of a Dean-Stark apparatus in conjunction with a solvent that forms an azeotrope with water, such as benzene or toluene. chemicalbook.com

The reaction mixture, containing the ethyl pyruvate, alcohol, acid catalyst, and solvent, is heated to reflux. The azeotropic mixture of the solvent and water distills into the Dean-Stark trap. Upon cooling, the water separates from the less dense, immiscible organic solvent and is collected in the bottom of the trap, while the solvent overflows back into the reaction flask. This continuous removal of water drives the equilibrium towards the formation of the acetal.

The selection of the solvent can also impact the reaction. While benzene has been traditionally used, other solvents that form azeotropes with water can also be employed. The reaction temperature is dictated by the boiling point of the solvent used.

| Reactants | Catalyst | Solvent | Conditions | Yield (%) |

| Ethyl Pyruvate, Ethanol | HCl | - | Ambient Temperature, 30 min | High |

| Ethyl Pyruvate, Ethanol | TsOH | Benzene | Reflux with Dean-Stark apparatus | Not specified |

| Ethyl Pyruvate, Triethyl Orthoformate | Acid Catalyst | Not specified | Not specified | Not specified |

Historical Context of Synthetic Approaches

Early Methodologies and Foundational References in Organic Synthesis (e.g., Theilheimer's Contributions)

Early work on the reaction of aldehydes and ketones with alcohols in the presence of acid catalysts laid the groundwork for the synthesis of a wide variety of acetals. These foundational studies established the necessity of acid catalysis and the reversible nature of the reaction.

Reference works in organic synthesis, such as "Theilheimer's Synthetic Methods of Organic Chemistry," have served as comprehensive resources for synthetic chemists for decades. google.comnih.govkarger.comethernet.edu.etkarger.com These compilations systematically document new and improved synthetic methods, including the formation of acetals from ketones and their derivatives. While a specific entry for the synthesis of this compound in early volumes of Theilheimer may not be explicitly present, the general methods for the conversion of ketones to acetals using alcohols and orthoformates under acidic conditions would have been the guiding principles for chemists of the time. Theilheimer's work has been instrumental in disseminating knowledge of such fundamental reactions, allowing for their application to a vast array of substrates, including α-keto esters like ethyl pyruvate.

Synthetic Routes to Functionalized 2,2-Diethoxypropionate Derivatives

This compound serves as a versatile precursor for the synthesis of various functionalized derivatives. The presence of the ester group and the protected keto functionality allows for selective chemical modifications at other positions of the molecule.

One common strategy involves the deprotonation of the α-carbon of a related acetal, diethyl malonate (which shares a similar structural motif), followed by alkylation. This classic approach, known as the malonic ester synthesis, allows for the introduction of a wide range of alkyl groups. While direct alkylation of this compound itself is not as straightforward due to the lack of an acidic α-hydrogen, this principle highlights a general strategy for functionalization.

Further functionalization can be achieved by targeting the ester group. For instance, reduction of the ester would yield the corresponding alcohol, which could then be subjected to a variety of transformations. Additionally, the acetal group can be hydrolyzed under acidic conditions to regenerate the ketone, allowing for subsequent reactions at the carbonyl group.

While specific, detailed synthetic routes for a broad range of functionalized 2,2-diethoxypropionate derivatives are not extensively documented in readily available literature, the fundamental principles of organic synthesis provide a roadmap for their preparation. For example, reactions such as halogenation or amination at the α-position could potentially be achieved through radical-based or nucleophilic substitution pathways, respectively, under appropriate reaction conditions. The development of such synthetic routes would expand the utility of this compound as a building block in organic synthesis.

Preparation of p-Nitrophenyl 3-Bromo-2,2-Diethoxypropionategoogle.comnih.gov

The synthesis of p-Nitrophenyl 3-Bromo-2,2-Diethoxypropionate is achieved through a sequential reaction involving ketal formation and subsequent esterification. google.com

The initial step in the synthesis is the protection of the ketone group of bromopyruvic acid via ketal formation. This is a common strategy in organic synthesis to prevent the carbonyl group from undergoing unwanted reactions during subsequent synthetic steps. nih.gov The reaction is typically carried out by treating bromopyruvic acid with an orthoester, such as triethyl orthoformate, in the presence of an alcohol like ethanol and an acid catalyst. google.com

The reaction proceeds by mixing bromopyruvic acid with ethanol and triethyl orthoformate. This mixture is then heated, typically at reflux, for an extended period to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the volatile components are removed under reduced pressure to yield the crude 3-bromo-2,2-diethoxypropionic acid. google.com

Table 1: Reactants for Ketal Formation

| Reactant | Role |

| Bromopyruvic Acid | Starting material containing the ketone to be protected. |

| Triethyl Orthoformate | Reagent for ketal formation. atamanchemicals.com |

| Ethanol | Reactant and solvent. |

| Acid Catalyst | To facilitate the ketalization reaction. nih.gov |

Following the formation of 3-bromo-2,2-diethoxypropionic acid, the next step is the esterification with p-nitrophenol. To facilitate this reaction, the carboxylic acid is often converted into a more reactive intermediate, such as an acid chloride. This is achieved by treating the 3-bromo-2,2-diethoxypropionic acid with a chlorinating agent like thionyl chloride. google.com

The resulting acid chloride is then reacted with p-nitrophenol in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride gas produced during the reaction. The reaction is typically carried out in an inert solvent, such as methylene (B1212753) chloride, at a reduced temperature to control the reaction rate. After the addition of the acid chloride solution to the p-nitrophenol and pyridine mixture, the reaction is allowed to proceed at room temperature. google.com

The final product, p-Nitrophenyl 3-bromo-2,2-diethoxypropionate, is then isolated from the reaction mixture through a series of work-up steps. These typically involve washing the organic layer with water, an acidic solution (like 1N hydrochloric acid) to remove excess pyridine, and a basic solution (like saturated sodium bicarbonate) to remove any unreacted acidic components. The organic layer is then dried over a drying agent like anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ether-hexane. google.com

Table 2: Reagents for Esterification

| Reagent | Function |

| 3-Bromo-2,2-diethoxypropionic acid | The carboxylic acid to be esterified. |

| Thionyl Chloride | To convert the carboxylic acid to a more reactive acid chloride. |

| p-Nitrophenol | The alcohol component for the ester formation. |

| Pyridine | Base to neutralize HCl produced during the reaction. |

| Methylene Chloride | Inert solvent for the reaction. |

Reactivity and Mechanistic Investigations of Ethyl 2,2 Diethoxypropionate

Nucleophilic Reactions at the Alpha-Carbon Center

The presence of two ethoxy groups on the alpha-carbon of ethyl 2,2-diethoxypropionate makes it an electrophilic center, primed for reactions with nucleophiles. This reactivity is fundamental to its application in constructing more complex molecular architectures.

Formation of Alpha-Difunctionalized Products via Nucleophilic Attack

This compound readily reacts with a variety of nucleophiles to yield α-difunctionalized products. chemicalbook.com This process involves the substitution of one or both of the ethoxy groups at the alpha-position. The reaction proceeds via nucleophilic attack at the electron-deficient alpha-carbon. The ability to introduce two different functional groups at the same carbon atom makes this compound a valuable building block in the synthesis of highly functionalized molecules. acs.org

Transacetalization Processes and Exchange Reactions

Transacetalization is another important reaction pathway for this compound. In the presence of an alcohol or diol and an acid catalyst, the ethoxy groups of the acetal (B89532) can be exchanged. This equilibrium process can be driven to completion by using an excess of the new alcohol or by removing the ethanol (B145695) that is formed. chemicalbook.comidexlab.com This reaction is particularly useful for introducing different acetal protecting groups or for creating mixed acetals. idexlab.com For instance, the reaction with diols can lead to the formation of cyclic acetals, which can be valuable intermediates in various synthetic routes.

Reactivity Profiles of Activated 2,2-Diethoxypropionate Analogs

The reactivity of the 2,2-diethoxypropionate scaffold can be significantly enhanced by modifying the ester group. The introduction of an electron-withdrawing group, such as a p-nitrophenyl group, activates the molecule towards different reaction pathways, including elimination reactions.

Transformation Chemistry of p-Nitrophenyl 2,2-Diethoxypropionate

The synthesis and reactions of p-nitrophenyl 2,2-diethoxypropionate have been investigated to exploit the utility of activated ester derivatives of pyruvic acid. acs.org The p-nitrophenyl group acts as a good leaving group, facilitating reactions that might be sluggish with the corresponding ethyl ester. This enhanced reactivity has been documented in the synthesis of heterocycles and other highly functionalized small molecules. acs.orgmdpi.com The preparation of this activated analog involves the coupling of 2,2-diethoxypropionic acid with p-nitrophenyl trifluoroacetate. researchgate.net

| Reactant | Reagent | Product | Reference |

| 2,2-Diethoxypropionic acid | p-Nitrophenyl trifluoroacetate | p-Nitrophenyl 2,2-diethoxypropionate | researchgate.net |

| This compound | Aqueous KOH, then acidic workup | 2,2-Diethoxypropionic acid | acs.org |

| Pyruvic acid | Triethyl orthoformate | 2,2-Diethoxypropionic acid | acs.org |

Elucidation of Elimination Reactions and Formation of Alpha,Beta-Unsaturated Ester Products

Activated 2,2-diethoxypropionate analogs can undergo elimination reactions to form α,β-unsaturated esters. acs.org For example, treatment of p-nitrophenyl 2,2-diethoxypropionate can lead to the formation of p-nitrophenyl 2-ethoxypropenoate. acs.org This type of elimination is a valuable method for introducing a carbon-carbon double bond into a molecule and is a key step in the synthesis of various organic compounds. The formation of these unsaturated products is often favored due to the creation of a conjugated system.

| Starting Material | Product | Reaction Type | Reference |

| p-Nitrophenyl 2,2-diethoxypropionate | p-Nitrophenyl 2-ethoxypropenoate | Elimination | acs.org |

| α,β-epoxyesters | (E)-α,β-unsaturated esters | β-elimination | nih.gov |

| Aldehydes and ethyl dibromoacetate | (E)-α,β-unsaturated esters | Aldol-type/Elimination | organic-chemistry.org |

Applications in Advanced Organic Synthesis

Utility as a Synthon for Heterocyclic Compounds

Ethyl 2,2-diethoxypropionate, also known as ethyl pyruvate (B1213749) diethyl acetal (B89532), is recognized as a useful reagent in the synthesis of various heterocyclic compounds. chemicalbook.com Its chemical structure, featuring a protected carbonyl group, allows it to act as a synthon for the pyruvate moiety, which can be unmasked under specific reaction conditions. This reactivity is particularly valuable in the construction of diverse heterocyclic rings.

The primary utility of this compound in this context lies in its reactions with nucleophiles. These reactions can lead to the formation of α-difunctionalized products, which are key intermediates for subsequent cyclization steps. chemicalbook.com The acetal group serves as a protecting group for the ketone functionality, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule.

While direct, one-pot syntheses of common heterocycles such as pyrazoles, isoxazoles, and pyrimidines starting from this compound are not extensively documented in readily available literature, its role as a precursor to the necessary 1,3-dicarbonyl or equivalent synthons is implied. The general strategies for the synthesis of these heterocycles often involve the condensation of a 1,3-dicarbonyl compound with a dinucleophile. For instance:

Pyrazoles: Typically synthesized by the reaction of a 1,3-diketone with hydrazine (B178648) hydrate. rsc.orgmdpi.com

Isoxazoles: Often formed through the reaction of a 1,3-dicarbonyl compound with hydroxylamine. researchgate.netheteroletters.orgnih.govmdpi.com

Pyrimidines: Commonly synthesized by the condensation of a 1,3-dicarbonyl compound with urea (B33335) or its derivatives. bu.edu.egnih.gov

This compound can be envisioned as a precursor to the required 1,3-dicarbonyl functionality through strategic deprotection and subsequent reaction with a suitable carbon nucleophile. This indirect pathway underscores its utility as a versatile building block in a multi-step synthesis of a wide array of heterocyclic systems.

Table 1: Common Heterocyclic Ring Systems and Their General Synthesis Precursors

| Heterocyclic System | General Precursors | Potential Role of this compound |

| Pyrazole | 1,3-Dicarbonyl compound + Hydrazine | Precursor to the 1,3-dicarbonyl synthon |

| Isoxazole | 1,3-Dicarbonyl compound + Hydroxylamine | Precursor to the 1,3-dicarbonyl synthon |

| Pyrimidine | 1,3-Dicarbonyl compound + Urea/Amidine | Precursor to the 1,3-dicarbonyl synthon |

Precursor for Complex Molecular Architectures

The application of this compound extends beyond simple heterocyclic systems to its potential role as a starting material for more complex molecular architectures. However, its specific use in the synthesis of certain natural products and their analogs is not well-documented.

Applications in the Synthesis of Pyromeconic Acid and its Derivatives

Based on a comprehensive review of the available scientific literature, there is no direct evidence to suggest that this compound is utilized as a precursor in the synthesis of pyromeconic acid. The established synthetic routes to pyromeconic acid and its derivatives, such as maltol (B134687) and ethyl maltol, predominantly start from other precursors, most notably furan (B31954) derivatives like furfuryl alcohol. google.com

Role in the Elaboration of 6-Methylpyromeconic Acid and Maltol Analogs

Similarly, the synthesis of 6-methylpyromeconic acid and various maltol analogs does not appear to involve this compound as a starting material. The common strategies for the elaboration of these γ-pyrone structures typically rely on the transformation of carbohydrate derivatives or the functionalization of other readily available cyclic precursors. google.com

The absence of documented applications of this compound in the synthesis of these specific complex molecules suggests that other synthetic pathways are more efficient or have been more extensively explored and developed by the scientific community.

Occurrence and Eco Biological Context

Identification in Natural Product Extracts

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical method used to separate and identify individual chemical components within a complex sample. Through GC-MS analysis, Ethyl 2,2-diethoxypropionate has been detected in various plant extracts.

A study investigating the phytochemical composition of alcoholic extracts from Punica granatum (pomegranate) peel, Ziziphus spina-christi (Christ's thorn jujube) leaves, and Eucalyptus camaldulensis (river red gum) leaves revealed the formation of new chemical compounds when these extracts were mixed. jmchemsci.comjmchemsci.comresearchgate.net The research prepared pure extracts of each plant and three additional mixture extracts by combining equal proportions of two different pure extracts at a time. jmchemsci.comjmchemsci.comresearchgate.net

Analysis using GC-MS technology demonstrated that this compound was one of the novel compounds identified in the mixed extracts. Specifically, it was detected in a mixture of alcoholic extracts from Ziziphus spina-christi leaves and Punica granatum peel. jmchemsci.comresearchgate.net It was also identified in the mixture of Eucalyptus camaldulensis leaves and Punica granatum peel extracts. jmchemsci.com The study noted that the chemical profiles of the mixed extracts were distinctly different from those of the pure, unmixed extracts, suggesting that new compounds were formed upon mixing. jmchemsci.comresearchgate.net

| Medicinal Plant Source | Plant Part Used | Extraction Solvent | Compound Detected in Mixture? | Reference |

|---|---|---|---|---|

| Punica granatum & Ziziphus spina-christi | Peel & Leaves | Alcohol (Ethanol) | Yes | jmchemsci.com, researchgate.net |

| Punica granatum & Eucalyptus camaldulensis | Peel & Leaves | Alcohol (Ethanol) | Yes | jmchemsci.com |

| Ziziphus spina-christi & Eucalyptus camaldulensis | Leaves | Alcohol (Ethanol) | Not Reported | jmchemsci.com |

Phytochemical analysis of extracts from Moringa oleifera, a plant recognized for its nutritional and medicinal properties, has also identified this compound. researchgate.netcore.ac.uk In a GC-MS study of the methanolic extract of Moringa oleifera cultivated in Iraq, researchers identified approximately 100 different compounds. researchgate.netcore.ac.uk Among the cataloged phytocomponents, this compound was explicitly listed, confirming its presence within the chemical makeup of the plant's methanolic extract. researchgate.netcore.ac.uk

| Plant Source | Plant Part Used | Extraction Solvent | Compound Detected? | Reference |

|---|---|---|---|---|

| Moringa oleifera | Leaves and Seeds | Methanol | Yes | researchgate.net, core.ac.uk |

Role as a Volatile Organic Compound (VOC) in Plant Systems

Plants release a wide array of volatile organic compounds (VOCs) to interact with their environment. These chemical signals are crucial for processes such as attracting pollinators, deterring herbivores, and communicating with other plants. frontiersin.orgmdpi.comoup.com

When attacked by herbivores, plants often emit a specific blend of VOCs, known as herbivore-induced plant volatiles (HIPVs). frontiersin.organnualreviews.org These emissions can change in both quantity and composition depending on the plant and herbivore species involved. annualreviews.org Studies on Brassica plants, such as cabbage, infested by the green peach aphid (Myzus persicae) have shown that infested plants release a significantly different and more complex profile of VOCs compared to uninfested plants. nih.govresearchgate.netnih.gov Identified compounds in these studies include terpenes like limonene, α-pinene, and β-pinene, as well as various other volatiles. nih.govresearchgate.net However, based on the available scientific literature, this compound has not been specifically identified as one of the VOCs emitted from Brassica plants during infestation by Myzus persicae. nih.govresearchgate.netnih.gov

The release of VOCs by plants, particularly in response to herbivore damage, has profound ecological consequences. frontiersin.org These chemical signals are a cornerstone of indirect plant defense, where the plant attracts natural enemies of the attacking herbivores. mdpi.comannualreviews.org For instance, parasitoid wasps and predatory insects can use specific VOC blends as cues to locate their hosts or prey with remarkable precision. frontiersin.orgmdpi.com This tritrophic interaction—involving the plant, the herbivore, and the herbivore's natural enemy—is mediated by the information encoded in the plant's volatile emissions. frontiersin.orgijzi.net The blend of VOCs can provide detailed information about the location, identity, and even the developmental stage of the herbivore, thereby enhancing the foraging efficiency of the natural enemies. frontiersin.org This mechanism can help to reduce herbivore populations and, consequently, minimize damage to the plant. mdpi.com

Advanced Analytical Characterization Techniques in Research

Chromatographic-Mass Spectrometric Methodologies

The coupling of chromatographic separation with mass spectrometric detection offers unparalleled sensitivity and specificity for the analysis of individual components within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint.

The utility of GC-MS has been demonstrated in the analysis of complex natural product extracts, where Ethyl 2,2-diethoxypropionate has been successfully identified. For instance, in studies analyzing alcoholic extracts of medicinal plants, GC-MS is employed to separate a multitude of compounds. nist.govresearchgate.net The identification of this compound in such mixtures is achieved by comparing its retention time and the resulting mass spectrum with those of a known standard or by matching the spectrum against established databases like the NIST library. plantsjournal.com This powerful combination allows for the positive identification of the compound even when present in a complex matrix with numerous other substances. thepharmajournal.com

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Volatile Compound Profiling

For the analysis of volatile organic compounds (VOCs), Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS. This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sample vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the adsorbed analytes are thermally desorbed for analysis.

While specific studies detailing the HS-SPME analysis of this compound are not prevalent, the technique is extensively used for profiling volatile esters and other flavor and fragrance compounds in various matrices, including beverages and food products. mdpi.com The optimization of an HS-SPME method for this compound would involve selecting an appropriate fiber coating (e.g., Carboxen/Polydimethylsiloxane for broad-range VOCs), and optimizing extraction parameters such as temperature and time to ensure efficient partitioning of the analyte from the sample into the headspace and onto the fiber. nih.gov This approach is ideal for determining the presence and concentration of this volatile ester without complex solvent extraction procedures.

Spectroscopic Elucidation Methods

Spectroscopic techniques are indispensable for determining the structural features of a molecule by examining the interaction of the compound with electromagnetic radiation.

Infrared Spectroscopy (e.g., FTIR, Vapor Phase IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, absorbing radiation at those frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations, which are characteristic of specific functional groups.

For this compound, the IR spectrum would be expected to exhibit several key absorption bands characteristic of its ester and ether (acetal) functionalities. Based on established correlation tables for IR spectroscopy, the following peaks can be predicted:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹ due to the stretching vibration of the ester carbonyl group. orgchemboulder.comspectroscopyonline.com

C-O Stretches: The molecule contains multiple C-O single bonds within the ester and the two ethoxy groups of the acetal (B89532). This would result in two or more strong, characteristic absorption bands in the "fingerprint region," typically between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C-H Stretches: Absorption bands corresponding to the stretching vibrations of sp³-hybridized C-H bonds (from the methyl and methylene (B1212753) groups) would be observed just below 3000 cm⁻¹.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1750 - 1735 |

| Ester & Acetal (C-O) | Stretch | 1300 - 1000 |

| Alkyl (sp³ C-H) | Stretch | 3000 - 2850 |

This pattern of absorptions would provide clear evidence for the presence of the key functional groups within the this compound structure.

Mass Spectrometry (e.g., Electron Ionization) for Molecular Fragmentation Analysis

Mass spectrometry (MS), particularly with electron ionization (EI), is a destructive analytical technique that provides detailed information about a molecule's mass and structural composition. In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratios (m/z) of the molecular ion and its fragments are plotted against their relative abundance to produce a mass spectrum. uni-saarland.de

The mass spectrum of this compound is available in the NIST Standard Reference Database. nist.gov The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. The molecular ion (M⁺˙) would have an m/z of 190, corresponding to its molecular weight. Key fragmentation pathways for acetals and esters include the loss of alkoxy groups and cleavage adjacent to the carbonyl group.

The most prominent fragment in the spectrum is the base peak at m/z 117. This peak arises from the loss of one of the ethoxy groups (•OCH₂CH₃, mass 45) followed by the loss of an ethylene (B1197577) molecule (C₂H₄, mass 28) via a rearrangement, or more directly, the loss of the ethyl ester group (•COOCH₂CH₃, mass 73). A significant peak at m/z 145 corresponds to the loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion. Another major fragment ion is observed at m/z 103, which is characteristic of the [CH₃C(OCH₂CH₃)₂]⁺ ion formed by the cleavage of the bond between the carbonyl carbon and the quaternary carbon of the acetal.

| m/z | Proposed Fragment Structure | Significance |

|---|---|---|

| 145 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical from the acetal |

| 117 | [M - COOCH₂CH₃]⁺ or [M - OCH₂CH₃ - C₂H₄]⁺ | Base Peak, loss of the ethyl ester group or subsequent fragmentation |

| 103 | [CH₃C(OCH₂CH₃)₂]⁺ | Characteristic fragment of the diethyl acetal portion |

| 73 | [COOCH₂CH₃]⁺ | Fragment corresponding to the ethyl ester group |

| 45 | [OCH₂CH₃]⁺ | Ethoxy group fragment |

Data derived from the principles of mass spectral fragmentation and the NIST Chemistry WebBook. nist.govlibretexts.org

This predictable fragmentation pattern provides definitive structural information, allowing for the unambiguous identification of this compound. chemguide.co.uk

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling of Ethyl 2,2-diethoxypropionate involves creating a three-dimensional representation of the molecule to study its physical and chemical properties. A key aspect of this is conformational analysis, which explores the different spatial arrangements of the atoms that can be achieved through rotation about its single bonds. Due to the presence of several single bonds, particularly in the ethyl and diethoxy groups, the molecule can adopt numerous conformations.

The goal of a conformational analysis is to identify the most stable conformations, known as conformers, which correspond to energy minima on the potential energy surface of the molecule. This is typically achieved using computational methods that calculate the potential energy of the molecule as a function of its geometry. These methods can range from faster, more approximate molecular mechanics approaches to more accurate but computationally intensive quantum mechanics calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed understanding of the electronic structure of this compound, which in turn dictates its reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine various electronic properties.

The electronic structure analysis would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the distribution of charge within the molecule. This map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing valuable insights into how the molecule will interact with other chemical species. For this compound, the oxygen atoms of the ester and ether groups are expected to be electron-rich, while the carbonyl carbon would be an electrophilic site.

Predictive Studies on Spectroscopic Properties (e.g., Collision Cross Sections)

Computational methods can also predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization. For instance, theoretical calculations can simulate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule.

A more specialized property that can be predicted is the collision cross section (CCS). The CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility spectrometry, a technique often coupled with mass spectrometry. The CCS value depends on the size, shape, and charge of the ion. Predicted CCS values can be calculated for different adducts of this compound, such as when it is protonated ([M+H]⁺) or sodiated ([M+Na]⁺). uni.lu These theoretical values can be invaluable for identifying the compound in complex mixtures when analyzed by ion mobility-mass spectrometry. uni.lu

Below is a table of predicted collision cross section values for various adducts of this compound, calculated using the CCSbase method. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 191.12779 | 142.9 |

| [M+Na]⁺ | 213.10973 | 149.4 |

| [M-H]⁻ | 189.11323 | 143.1 |

| [M+NH₄]⁺ | 208.15433 | 162.8 |

| [M+K]⁺ | 229.08367 | 150.6 |

| [M+H-H₂O]⁺ | 173.11777 | 138.2 |

| [M+HCOO]⁻ | 235.11871 | 164.4 |

| [M+CH₃COO]⁻ | 249.13436 | 183.8 |

| [M+Na-2H]⁻ | 211.09518 | 148.1 |

| [M]⁺ | 190.11996 | 149.3 |

| [M]⁻ | 190.12106 | 149.3 |

Concluding Perspectives and Future Research Directions

Evolution of Synthetic Strategies for Alpha,Alpha-Diethoxy Esters

The synthesis of α,α-diethoxy esters, including Ethyl 2,2-diethoxypropionate, has evolved from traditional methods to more sophisticated and efficient strategies. Historically, the preparation of orthoesters was established through foundational reactions that, while effective, often required harsh conditions.

Classical Methods:

Williamson and Kay Synthesis (1854): The earliest methods involved the nucleophilic substitution reaction of chloroform (B151607) with alkoxides. nih.gov

Pinner Reaction: A significant advancement was the Pinner reaction, which involves treating a nitrile with an alcohol in the presence of a strong acid like hydrogen chloride to form an imidate salt, which then reacts with excess alcohol to yield the orthoester. nih.govrsc.org This method has been a cornerstone of orthoester synthesis for many years.

Dedicated Synthesis of this compound: A more direct and commonly employed method for producing this compound is the acid-catalyzed acetalization of ethyl pyruvate (B1213749). This reaction involves treating ethyl pyruvate with an orthoformate, such as triethyl orthoformate, or an alcohol like ethanol (B145695) in the presence of an acid catalyst (e.g., HCl, TsOH, or H₂SO₄). chemicalbook.com This approach directly installs the diethoxy group onto the α-carbon of the propionate (B1217596) backbone.

Modern Synthetic Advancements: Recent research has focused on developing milder, more efficient, and environmentally benign synthetic routes.

Zirconocene-Catalyzed Rearrangements: This method can convert epoxy esters into bicyclic orthoesters, showcasing the use of transition metal catalysis in forming complex orthoester structures. researchgate.net

Electrochemical Synthesis: A notable green chemistry approach involves the electrochemical preparation of functionalized orthoesters from dithiane derivatives. researchgate.netorganic-chemistry.org This method proceeds under mild conditions and offers a pathway to novel orthoester structures. researchgate.net

Solvent-Free Reactions: The reaction of alcohols with ketene (B1206846) dimethyl acetal (B89532) can produce mixed orthoesters rapidly without the need for catalysts or solvents, representing a significant step towards greener process chemistry. organic-chemistry.org

| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Pinner Reaction | Nitrile, Alcohol, Strong Acid (e.g., HCl) | Anhydrous, often low temperatures | Broad substrate scope | Requires strong acids, stoichiometric byproducts nih.govrsc.org |

| Acetalization of Ethyl Pyruvate | Ethyl Pyruvate, Ethanol, Triethyl Orthoformate, Acid Catalyst | Acidic, often with water removal | Direct route to the target compound | Requires acid catalysts and dehydration chemicalbook.com |

| Zirconocene-Catalyzed Rearrangement | Epoxy Esters, Zirconocene Catalyst | Catalytic | Access to complex bicyclic structures researchgate.net | Limited to specific precursors researchgate.net |

| Electrochemical Synthesis | Dithiane derivatives, Alcohol | Mild, electrochemical cell | Green conditions, access to novel structures organic-chemistry.org | Requires specialized equipment |

Emerging Applications and Unexplored Reactivity Pathways

While traditionally used as a synthetic intermediate, this compound is finding utility in a range of new and diverse applications. Its unique structure contributes to its reactivity and function in these emerging areas. cymitquimica.com

Current and Emerging Applications:

Heterocyclic Synthesis: As a versatile building block, this compound reacts with various nucleophiles to create α-difunctional products, which are valuable precursors for synthesizing a wide array of heterocyclic compounds. chemicalbook.comsemanticscholar.org

Poly(ortho esters) in Drug Delivery: Orthoesters are key monomers in the synthesis of poly(ortho esters) (POEs), a class of biodegradable polymers. chimia.chresearchgate.net These polymers are hydrophobic and exhibit surface erosion, making them excellent candidates for controlled and sustained drug delivery systems, particularly in ophthalmology and protein release applications. chimia.ch The incorporation of di- or glycolide (B1360168) segments into the polymer backbone can generate latent acid catalysts, allowing for tunable degradation rates. chimia.ch

Taste Modulation: An intriguing application is its use as a positive allosteric modulator of sweet taste, suggesting potential uses in the food and beverage industry. chemicalbook.com

Supramolecular Chemistry: The orthoester functional group is being explored in dynamic covalent chemistry to create adaptive and fluxional supramolecular hosts, such as cryptates. nih.govacs.org The reversible nature of the orthoester linkage allows for the templated self-assembly of complex structures. nih.gov

Unexplored Reactivity: The reactivity of this compound and related compounds is not fully exploited, presenting opportunities for future research.

Tunable Hydrolysis: The rate of orthoester hydrolysis is highly dependent on pH and the electronic nature of substituents. nih.govacs.org This tunable stability can be harnessed for applications requiring controlled release or degradation. Electron-deficient groups can render orthoesters extremely inert even at low pH, while electron-rich groups lead to rapid hydrolysis under neutral conditions. acs.org

Dynamic Covalent Exchange: The exchange reactions of orthoesters with alcohols are fundamental to their role in dynamic covalent chemistry. nih.gov Exploring these exchange reactions with a wider range of functional molecules could lead to new adaptive materials and sensors.

Novel Transformations: Orthoesters can serve as sacrificial reagents to promote other reactions, such as the etherification of alcohols under mild conditions. cardiff.ac.uk Further investigation into their use as activating groups or in cascade reactions could uncover novel synthetic methodologies.

| Application Area | Function of Orthoester Moiety | Specific Example/Use | Reference |

|---|---|---|---|

| Pharmaceuticals | Biodegradable Polymer Backbone | Poly(ortho esters) for sustained drug delivery | chimia.chresearchgate.net |

| Organic Synthesis | Versatile Building Block | Synthesis of heterocyclic compounds | chemicalbook.comsemanticscholar.org |

| Food Science | Taste Modulator | Positive allosteric modulator of sweet taste | chemicalbook.com |

| Materials Science | Dynamic Covalent Linkage | Self-assembly of adaptive supramolecular hosts | nih.govacs.org |

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry provide a framework for making the synthesis and use of chemicals more sustainable. researchgate.net Applying these principles to this compound can reduce its environmental footprint and improve process safety and efficiency.

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. wordpress.comacs.org Synthetic methods like addition and rearrangement reactions are inherently atom-economical. primescholars.comyoutube.com The direct acetalization of ethyl pyruvate to form this compound is an addition reaction, which, in principle, can have a high atom economy, as all atoms of the reactants are incorporated into the product and a co-product (ethanol). Designing processes that utilize catalytic rather than stoichiometric reagents further enhances atom economy. researchgate.net

Use of Renewable Feedstocks: A key goal of green chemistry is the use of renewable rather than depleting feedstocks. reagent.co.uk Both of the primary precursors to this compound, ethanol and pyruvic acid, can be derived from biomass. Ethanol is widely produced by fermenting sugars from sources like corn or sugarcane. nih.gov Pyruvic acid is a central metabolite in glycolysis and can be produced via microbial fermentation of carbohydrates. nrel.gov Utilizing these bio-derived feedstocks would significantly improve the sustainability profile of this compound. rsc.orgresearchgate.net

Safer Solvents and Reaction Conditions: Green chemistry encourages minimizing or eliminating the use of hazardous solvents. mdpi.com Research into orthoester synthesis has demonstrated the feasibility of solvent-free reactions, which reduce waste, energy consumption, and safety hazards. nih.govrsc.org Additionally, the development of electrochemical syntheses provides a milder alternative to traditional methods that often require harsh acidic or basic conditions. organic-chemistry.org

| Synthetic Route | Atom Economy | Renewable Feedstock Potential | Conditions/Solvents | Overall Greenness |

|---|---|---|---|---|

| Pinner Reaction | Moderate (byproducts formed) | High (bio-alcohols, nitriles from biomass) | Harsh (strong acid), often requires organic solvents | Low to Moderate |

| Acid-Catalyzed Acetalization | High (addition reaction) | High (bio-ethanol, bio-pyruvate) | Requires acid catalyst, potential for solvent-free | Moderate to High |

| Electrochemical Synthesis | Varies with substrate | High (depends on precursor) | Mild, often uses greener solvents | High |

By continuing to innovate synthetic strategies, explore new functional applications, and systematically apply green chemistry principles, the scientific community can ensure that this compound remains a valuable and sustainably utilized chemical compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。